molecular formula C17H33IO2 B12940079 Methyl 16-iodohexadecanoate CAS No. 106689-05-8

Methyl 16-iodohexadecanoate

Cat. No.: B12940079
CAS No.: 106689-05-8
M. Wt: 396.3 g/mol
InChI Key: FOHXUGJFBSGTCP-UHFFFAOYSA-N
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Description

Methyl 16-iodohexadecanoate is an organic compound with the molecular formula C17H33IO2 It is a derivative of hexadecanoic acid, where an iodine atom is attached to the 16th carbon of the fatty acid chain, and the carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 16-iodohexadecanoate can be synthesized through the iodination of methyl 16-bromohexadecanoate. The process involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale iodination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 16-iodohexadecanoate primarily undergoes substitution reactions due to the presence of the iodine atom, which can be replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products: The major product of the iodination reaction is this compound itself. Further reactions can yield various derivatives depending on the nucleophiles used.

Scientific Research Applications

Methyl 16-iodohexadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 16-iodohexadecanoate involves its incorporation into biological systems where it can mimic natural fatty acids. It interacts with enzymes and transport proteins involved in fatty acid metabolism, thereby influencing various biochemical pathways. The iodine atom in the compound allows for radiolabeling, making it useful in imaging studies to track metabolic processes .

Comparison with Similar Compounds

Uniqueness: Methyl 16-iodohexadecanoate is unique due to its specific iodine substitution at the 16th carbon and its esterified form, which can influence its reactivity and interactions in biological systems. Its ability to be radiolabeled makes it particularly valuable in diagnostic imaging and metabolic research.

Properties

CAS No.

106689-05-8

Molecular Formula

C17H33IO2

Molecular Weight

396.3 g/mol

IUPAC Name

methyl 16-iodohexadecanoate

InChI

InChI=1S/C17H33IO2/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2-16H2,1H3

InChI Key

FOHXUGJFBSGTCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCI

Origin of Product

United States

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